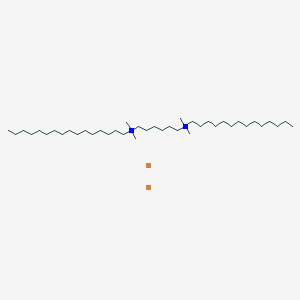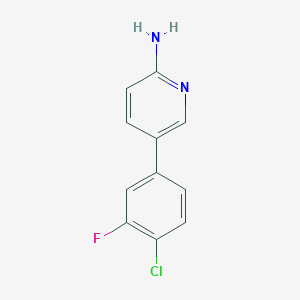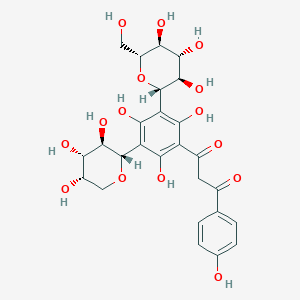![molecular formula C20H15N3O8S2 B12838733 7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid CAS No. 13617-83-9](/img/structure/B12838733.png)
7-Amino-4-Hydroxy-3-[(E)-(5-Hydroxy-7-Sulfonaphthalen-2-Yl)diazenyl]naphthalene-2-Sulfonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid is a complex organic compound known for its vibrant color properties. It is often used in the dye industry due to its ability to form stable azo bonds, which are responsible for its intense coloration. This compound is part of the azo dye family, which is widely used in textile, food, and cosmetic industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 5-amino-7-sulfonaphthalene-2-ol. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-amino-4-hydroxy-3-naphthalene-2-sulfonic acid under alkaline conditions. This step forms the azo bond, resulting in the formation of the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reactant concentrations, which are critical for the successful synthesis of high-purity (e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: The azo bond can be reduced to form the corresponding amines. This reaction is typically carried out using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used for the reduction of azo bonds.
Substitution: Reagents such as thionyl chloride can be used to convert sulfonic acids to sulfonyl chlorides, which can then undergo further substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy due to its intense coloration.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the food industry as a colorant.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its color properties. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
- 7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid
- Dichloroaniline
- 2-Hydroxy-2-methylpropiophenone
- Cyclopropanecarboxylic acid
Uniqueness
What sets (e)-7-amino-4-hydroxy-3-((5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl)naphthalene-2-sulfonic acid apart from similar compounds is its dual sulfonic acid groups, which significantly enhance its solubility and reactivity. This makes it particularly valuable in applications requiring high water solubility and strong color properties.
Properties
CAS No. |
13617-83-9 |
|---|---|
Molecular Formula |
C20H15N3O8S2 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C20H15N3O8S2/c21-12-1-3-16-10(5-12)8-18(33(29,30)31)19(20(16)25)23-22-13-2-4-15-11(6-13)7-14(9-17(15)24)32(26,27)28/h1-9,24-25H,21H2,(H,26,27,28)(H,29,30,31) |
InChI Key |
ZSHNSNDVNDUHIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2C=C1N)S(=O)(=O)O)N=NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2,3,5,6-tetrafluoro-4-(2-hydroxy-4-oxo-1,5-dioxaspiro[5.5]undec-2-en-3-yl)benzoate](/img/structure/B12838657.png)
![2-[[4-(Thiolan-1-ium-2-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride](/img/structure/B12838661.png)

![[1,1'-Biphenyl]-4,4'-diylbis(butane-4,1-diyl) diacrylate](/img/structure/B12838663.png)

![4-[2-(Bromomethyl)pentyl]-2,3-dimethylthiomorpholine](/img/structure/B12838677.png)

![N-[2-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-2-fluoro-benzamide](/img/structure/B12838690.png)





